Ergosterol-d5
Description
Properties
Molecular Formula |
C₂₈H₃₉D₅O |
|---|---|
Molecular Weight |
401.68 |
Synonyms |
(3β,22E)-Ergosta-5,7,22-trien-3β-ol-d5; (24R)-Ergosta-5,7,22-trien-3β-ol-d5; 24-Methylcholesta-5,7,22-trien-3β-ol-d5; 24R-Methylcholesta-5,7,22E-trien-3β-ol-d5; 24α-Methyl-22E-dehydrocholesterol-d5; 3β-Hydroxyergosta-5,7,22-triene-d5; Ergosterin-d5; |
Origin of Product |
United States |
Synthesis and Production of Ergosterol D5 for Research Applications
Biosynthetic Approaches for Deuterated Sterol Generation in Microorganisms
The biosynthesis of deuterated sterols, including ergosterol (B1671047), leverages the natural metabolic pathways of microorganisms. By manipulating their growth conditions and genetic makeup, researchers can induce the production of these isotopically labeled compounds.
Engineering of Microorganisms for Selective Deuterated Material Accumulation
A key strategy in producing deuterated sterols is the genetic engineering of microorganisms to enhance the accumulation of the desired product. rsc.org This can involve the overexpression of genes encoding enzymes in the sterol biosynthesis pathway or the disruption of genes that lead to the formation of unwanted byproducts. rsc.orgresearchgate.net For instance, specific strains of Saccharomyces cerevisiae have been engineered to produce high levels of cholesterol, a related sterol, by introducing and modifying genes within the ergosterol pathway. rsc.orgresearchgate.net Such engineered strains can then be adapted for the production of deuterated versions of these sterols. rsc.org The goal is to create a cellular factory that efficiently converts starting materials into the target deuterated compound. rsc.orgresearchgate.net
Utilization of Deuterium (B1214612) Oxide as Growth Medium
A fundamental aspect of biosynthetic deuteration is the use of deuterium oxide (D₂O), or heavy water, as the solvent in the growth medium. rsc.orgplos.orgnih.gov Microorganisms grown in a D₂O-rich environment will incorporate deuterium atoms into the biomolecules they synthesize, including sterols. rsc.orgplos.org The extent of deuteration can be controlled by the isotopic purity of the D₂O and the nature of the carbon source provided. rsc.org While using a fully deuterated carbon source in a D₂O medium leads to perdeuterated biomolecules, it is often more practical and economical to use a protiated (non-deuterated) carbon source, such as glucose, in D₂O. rsc.orgrsc.org This approach can still achieve high levels of deuterium incorporation (above 80%) because hydrogen atoms from the solvent are incorporated during various enzymatic steps in the biosynthetic pathway. rsc.orgrsc.org
Specific Examples: Pichia pastoris and Saccharomyces cerevisiae for Deuterated Ergosterol Production
The yeasts Pichia pastoris and Saccharomyces cerevisiae are workhorses for the biotechnological production of deuterated sterols. rsc.orgucl.ac.uk P. pastoris, a methylotrophic yeast, has been successfully cultured in fully deuterated minimal medium to produce perdeuterated lipids, including ergosterol. plos.orgucl.ac.uk This yeast is known for its ability to grow to high cell densities, which is advantageous for maximizing product yield. ucl.ac.uk Studies have shown that while the fundamental synthesis of ergosterol is not negatively impacted by the deuterated environment in P. pastoris, the composition of other lipids like fatty acids may be altered. plos.orgill.eu
Saccharomyces cerevisiae, or baker's yeast, is another well-established model organism for studying and engineering sterol biosynthesis. rsc.orgresearchgate.net Researchers have developed strains of S. cerevisiae that are specifically engineered to produce high quantities of particular sterols. rsc.orgresearchgate.net For example, a strain engineered to produce cholesterol at 96% of its total sterol content has been adapted for the production of deuterated cholesterol. rsc.org This demonstrates the potential for using engineered S. cerevisiae to produce a variety of deuterated sterols, including Ergosterol-d5, by leveraging the organism's well-characterized metabolic pathways. rsc.orgresearchgate.net
Chemical Synthesis Strategies for Site-Specific Deuterium Labeling of Sterols
Chemical synthesis offers a complementary approach to biosynthesis, particularly when site-specific deuterium labeling is required. This method provides precise control over the placement of deuterium atoms within the sterol framework, which can be crucial for certain analytical applications like mass spectrometry and NMR spectroscopy. arkat-usa.org
Synthesizing site-specifically deuterated sterols presents considerable challenges due to the largely hydrocarbon nature of the steroid skeleton, which has limited functional groups to direct the labeling. arkat-usa.org Common strategies involve the catalytic addition of deuterium gas (D₂) across carbon-carbon double bonds. arkat-usa.org However, this method can lack regioselectivity if multiple double bonds are present in the molecule. arkat-usa.org
Another approach involves the oxidation of an alcohol group, such as the one at the C-3 position in many sterols, to a ketone. This allows for base-catalyzed hydrogen-deuterium exchange at adjacent carbon atoms. arkat-usa.org Despite these methods, achieving site-specific and stereoselective deuterium incorporation at other positions, especially within the C- and D-rings of the sterol, remains a difficult synthetic task. arkat-usa.org
Purification and Characterization Methodologies for this compound
Following synthesis or biosynthesis, this compound must be isolated in high purity and its identity and isotopic enrichment confirmed through rigorous characterization.
High Purity Isolation Techniques
The purification of deuterated sterols from a complex mixture of cellular components or reaction byproducts is a critical step. Common techniques include precipitation and various forms of chromatography. For instance, a methodology for isolating highly pure deuterated ergosterol from Pichia pastoris involves precipitation. rsc.orgresearchgate.net
For more complex mixtures or to achieve very high purity, chromatographic methods are employed. Flash column chromatography is a conventional technique used to separate sterols. rsc.org More advanced methods like preparative High-Performance Liquid Chromatography (HPLC) are also utilized, sometimes in combination with other techniques. rsc.orgdiva-portal.org For example, a silylation/silver ion chromatography protocol has been developed for the separation of sterols that differ by their degree of unsaturation. rsc.orgrsc.org
The successful purification is often verified by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to ensure the final product is free from contaminating sterols and other impurities. rsc.orgdiva-portal.org
| Technique | Description | Application in this compound Purification |
| Precipitation | A method to separate a substance from a solution by causing it to solidify. | Used for the initial, high-purity isolation of deuterated ergosterol from microbial cultures like Pichia pastoris. rsc.orgresearchgate.net |
| Flash Column Chromatography | A rapid form of preparative column chromatography that uses pressure to speed up the separation process. | A standard method for purifying deuterated sterols, capable of isolating significant quantities from a single culture. rsc.org |
| High-Performance Liquid Chromatography (HPLC) | A technique that separates components of a mixture based on their differential interactions with a stationary phase. | Employed for the fine purification of deuterated sterols, especially when separating closely related compounds. rsc.orgdiva-portal.org |
| Silylation/Silver Ion Chromatography | A specialized chromatographic method where silver ions are used to separate compounds based on the number and geometry of their double bonds, often after derivatization with a silyl (B83357) group. | Useful for separating sterols that differ in their degree of unsaturation. rsc.orgrsc.org |
Spectroscopic and Chromatographic Validation
The validation of synthesized this compound is crucial to confirm its identity, purity, and the extent of deuterium incorporation. This is achieved through a combination of spectroscopic and chromatographic techniques.
Spectroscopic Validation:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for confirming the structure and isotopic enrichment of this compound. Both ¹H NMR and ¹³C NMR are employed. In ¹H NMR, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced. ¹³C NMR is used to confirm the carbon skeleton of the molecule and can also provide information about deuteration levels. rsc.orgmdpi.com For example, ¹³C NMR data has been used to verify the identity and purity of biosynthetically produced deuterated sterols. rsc.org
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is essential for determining the molecular weight of the deuterated compound and confirming the isotopic enrichment. The mass spectrum of this compound will show a molecular ion peak corresponding to the mass of the molecule with five deuterium atoms.
Infrared (IR) Spectroscopy: The incorporation of deuterium affects the vibrational frequencies of the molecule, which can be observed using IR spectroscopy, providing an additional layer of analytical confirmation.
Chromatographic Validation:
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of this compound and separating it from other sterols or impurities. waters.comsigmaaldrich.comdigitellinc.comrsc.orgmdpi.comnih.govnih.gov A common approach involves reverse-phase HPLC (RP-HPLC) with a C18 column and detection using a photodiode array (PDA) or UV detector at a wavelength of approximately 282 nm, which is the characteristic absorbance maximum for the conjugated diene system in ergosterol. waters.comsigmaaldrich.comdigitellinc.comnih.govnih.gov Isocratic or gradient elution with mobile phases typically consisting of methanol, acetonitrile, and water are used. waters.comdigitellinc.com Deuterated compounds may have slightly different retention times compared to their hydrogenous counterparts. plos.org
Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of sterols. plos.org The sterols are often derivatized before analysis to increase their volatility. GC-MS provides both retention time data for purity assessment and mass spectral data for identity confirmation.
The table below summarizes the key analytical techniques used for the validation of this compound.
| Technique | Purpose | Key Observations/Parameters |
| ¹H NMR | Structural confirmation, Deuterium incorporation | Absence/reduction of proton signals at deuterated positions. |
| ¹³C NMR | Structural confirmation, Purity assessment | Confirms the carbon framework; can indicate deuteration levels. rsc.org |
| HRMS | Molecular weight determination, Isotopic enrichment | Molecular ion peak corresponding to this compound. |
| IR Spectroscopy | Structural confirmation | Shift in vibrational frequencies due to deuterium. |
| HPLC-UV/PDA | Purity assessment, Quantification | Peak purity analysis; retention time; UV absorbance at ~282 nm. waters.comdigitellinc.com |
| GC-MS | Purity assessment, Structural confirmation | Retention time and characteristic mass spectrum. plos.org |
Commercial Availability and Sourcing of this compound for Research
This compound is commercially available from various chemical suppliers that specialize in research chemicals and isotopic standards. It is typically sold as a solid or in solution (e.g., in ethanol (B145695) or chloroform) in quantities ranging from micrograms to milligrams. The isotopic purity is a critical specification, with suppliers generally ensuring a high level of deuterium enrichment (often >98%).
Researchers can source this compound from companies that provide analytical standards and deuterated compounds for use in mass spectrometry and other research applications. Its availability since the 2010s has been widespread for analytical purposes.
Analytical Applications of Ergosterol D5
Internal Standard in Quantitative Mass Spectrometry
One of the primary applications of Ergosterol-d5 is its use as an internal standard in quantitative mass spectrometry (MS). arkat-usa.org Stable isotope-labeled internal standards are considered the gold standard in quantitative MS because they share similar physicochemical properties with the analyte of interest, which helps to correct for variability during sample preparation and analysis. nih.gov
Isotope Dilution Mass Spectrometry for Ergosterol (B1671047) Quantification
Isotope dilution mass spectrometry (IDMS) is a powerful technique for the accurate quantification of compounds. In this method, a known amount of an isotopically labeled standard, such as this compound, is added to a sample before processing. concordia.caresearchgate.net Because the deuterated standard is chemically identical to the natural ergosterol, it experiences the same losses during extraction, purification, and ionization in the mass spectrometer. nih.gov By measuring the ratio of the signal from the natural ergosterol to that of the added this compound, a precise and accurate concentration of ergosterol in the original sample can be determined. concordia.caresearchgate.net This approach effectively corrects for variations in sample recovery and instrument response.
For instance, a study quantifying ergosterol on moldy building materials utilized [4-2H2]ergosterol as an internal standard with gas chromatography-tandem mass spectrometry (GC-MS/MS), achieving a method standard deviation of 5-10%. concordia.caresearchgate.net Another study developing a method for ergosterol analysis in grain samples noted that the precision of their method was comparable to a GC-MS method using a deuterated ergosterol internal standard. core.ac.uk
Elimination of Matrix Effects in Complex Biological Samples
Biological samples, such as plasma, urine, and tissue extracts, are inherently complex matrices containing numerous compounds that can interfere with the analysis of the target analyte. chromatographytoday.comnih.gov This interference, known as the matrix effect, can lead to ion suppression or enhancement in the mass spectrometer, resulting in inaccurate quantification. chromatographyonline.comeijppr.com
Using a stable isotope-labeled internal standard like this compound is a highly effective strategy to mitigate matrix effects. nih.govchromatographyonline.com Since this compound co-elutes with the unlabeled ergosterol and has nearly identical ionization efficiency, any suppression or enhancement of the signal caused by the matrix will affect both the analyte and the internal standard to a similar degree. nih.govnih.gov This allows for the accurate calculation of the analyte concentration despite the presence of interfering substances. Research has shown that using an isotopically labeled internal standard for ergosterol measurement in house dust samples significantly improved spike-recovery compared to using a different, non-isotopically labeled internal standard, demonstrating its effectiveness in overcoming matrix effects. nih.gov
Method Development and Validation in GC-MS and LC-MS/MS
This compound plays a crucial role in the development and validation of analytical methods using both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). concordia.cajapsonline.com During method development, it helps in optimizing parameters such as chromatographic separation, sample extraction, and mass spectrometer settings. nih.gov
In method validation, this compound is essential for assessing key performance characteristics like accuracy, precision, linearity, and the limit of quantification (LOQ). researchgate.netmdpi.comnih.gov For example, studies have demonstrated the use of deuterated internal standards in validating LC-MS/MS methods for the quantification of various compounds, ensuring the reliability and robustness of the assay. japsonline.com The use of deuterated ergosterol has been mentioned in the context of GC-MS methods for analyzing ergosterol in various matrices, highlighting its importance for ensuring method precision. core.ac.ukeurogypsum.org
Table 1: Application of this compound in Mass Spectrometry
| Application | Technique | Purpose | Key Benefit |
|---|---|---|---|
| Ergosterol Quantification | Isotope Dilution Mass Spectrometry (IDMS) | To accurately determine the concentration of ergosterol. | Corrects for sample loss during preparation and analysis. concordia.caresearchgate.netnih.gov |
| Overcoming Interference | Quantitative Mass Spectrometry | To eliminate the influence of matrix effects from complex samples. | Improves accuracy by compensating for ion suppression or enhancement. nih.govchromatographyonline.com |
| Method Reliability | GC-MS and LC-MS/MS | To aid in the development and validation of analytical methods. | Ensures the accuracy, precision, and robustness of the method. nih.govjapsonline.com |
Tracer in Metabolic Flux Analysis (MFA)
This compound also finds application as a tracer in metabolic flux analysis (MFA), a powerful technique used to investigate the rates of metabolic reactions within a cell. wikipedia.org By introducing a labeled substrate into a biological system, researchers can track the movement of the label through various metabolic pathways. nih.govnorthwestern.edu
Elucidating Intracellular Metabolic Fluxes
By supplying cells with a deuterated precursor that gets incorporated into ergosterol, researchers can use techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy to analyze the labeling pattern of the resulting ergosterol and its intermediates. researchgate.netrsc.org This information allows for the quantitative determination of the flow of metabolites, or fluxes, through the ergosterol biosynthesis pathway. nih.gov This approach helps in understanding how cells regulate their metabolism under different conditions or in response to genetic modifications.
Pathway Activity and Rate Determination
The rate at which the deuterium (B1214612) label from this compound or its precursors is incorporated into different metabolites provides direct information about the activity and rates of the enzymatic reactions in the ergosterol biosynthesis pathway. arkat-usa.orgisotopetracercourse.com This is crucial for identifying rate-limiting steps, understanding pathway regulation, and investigating the effects of potential inhibitors on ergosterol synthesis. mdpi.comnih.gov The ergosterol biosynthesis pathway is a known target for antifungal drugs, and understanding its flux is important for developing new therapeutic strategies. mdpi.comkuleuven.be
Table 2: Research Findings on this compound Precursors in Metabolic Studies
| Precursor | Organism | Analytical Technique | Key Finding | Reference |
|---|---|---|---|---|
| Deuterated Acetate | Saccharomyces cerevisiae | Mass Spectrometry | Elucidation of biosynthetic transformation into ergosterol. | arkat-usa.org |
| Deuterated Culture Medium | Pichia pastoris | GC-MS | Production of deuterioergosterol for analysis of isotopomers. | researchgate.net |
| Deuterium Oxide | Saccharomyces cerevisiae | GC-MS, NMR | Production of deuterated cholesterol, a related sterol, without the need for HPLC separation. | rsc.org |
Integrative Approaches with Multi-Omics Data
The complexity of biological systems necessitates a holistic view, which can be achieved by integrating data from various "omics" platforms, such as transcriptomics, lipidomics, and metabolomics. nih.gov In this context, this compound can be a valuable tool, particularly in lipidomics studies that are part of a larger multi-omics investigation.
In studies exploring the host response to infections, integrated transcriptomics and lipidomics analyses have been employed. nih.gov For instance, research on Drosophila has shown that ergosterol levels increase upon bacterial infection and that this increase is vital for an effective host defense. nih.gov While these studies may not have explicitly used this compound, the analytical frameworks they establish are precisely where a deuterated standard like this compound would be indispensable for accurate quantification of changes in endogenous ergosterol levels. By providing a precise measure of ergosterol, this compound can help to correlate lipidomic changes with transcriptomic data, offering a more comprehensive understanding of the metabolic and genetic pathways involved in biological processes like immune responses. nih.govnih.gov
The integration of multiple omics datasets can significantly enhance the ability to detect and understand pathway responses to external stimuli, such as toxicants or pathogens. researchgate.net The use of stable isotope-labeled internal standards like this compound in the lipidomics component of these studies ensures the accuracy and reliability of the quantitative data, which is foundational for building robust multi-omics models.
Application in Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules. In the study of sterols and membranes, deuterated compounds like this compound offer distinct advantages.
Proton (¹H) NMR spectra of complex biological samples, such as lipid extracts, can be crowded and difficult to interpret due to overlapping signals. researchgate.netresearchgate.net The strategic use of deuterated compounds can simplify these spectra. While direct studies on this compound for this purpose are not prevalent in the provided results, the principle is well-established in NMR spectroscopy. By replacing protons with deuterium atoms at specific positions, the corresponding signals in the ¹H NMR spectrum are eliminated. This selective "silencing" of signals can help to resolve ambiguities and facilitate the assignment of remaining proton resonances.
Deuterium (²H) NMR spectroscopy is a particularly powerful tool for studying the dynamics and orientation of molecules within lipid membranes. sfu.ca Studies have utilized deuterium-labeled lipids to investigate the effects of ergosterol on membrane properties. sfu.canih.gov For example, ²H NMR has been used to construct phase diagrams of ergosterol/dipalmitoylphosphatidylcholine (DPPC) mixtures, revealing how ergosterol influences the ordering of lipid acyl chains. sfu.ca
Furthermore, solid-state ¹³C NMR studies have investigated the interactions between polyene antifungals like amphotericin B and ergosterol within membranes. frontiersin.org These studies show that the presence of the antibiotic affects the mobility of ergosterol. frontiersin.org While these particular studies did not use this compound, the use of a deuterated version of ergosterol in such experiments could provide complementary information. For instance, ²H NMR of specifically labeled this compound could directly probe the dynamics of the sterol itself within the membrane, offering insights into its rotational and lateral diffusion, and how these are modulated by interactions with lipids and membrane-active drugs.
Simplification of Proton NMR Spectra
Advanced Analytical Methodologies
This compound is particularly valuable as an internal standard in advanced, high-throughput analytical techniques that rely on mass spectrometry for detection and quantification.
UHPLC-ESI-MS/MS is a highly sensitive and selective technique for the analysis of a wide range of molecules, including sterols. The use of a stable isotope-labeled internal standard is critical for accurate quantification, as it compensates for variations in sample preparation, injection volume, and ionization efficiency.
While direct applications of this compound are not detailed in the search results, the methodology is well-established for other deuterated standards in sterol analysis. For example, d6-cholesterol and d5-cortexolone have been used as internal standards in UHPLC-MS/MS methods for quantifying related steroids. nih.govfrontiersin.org The analysis of ergosterol itself by liquid chromatography-mass spectrometry has been described, highlighting the potential for in-source oxidation reactions during electrospray ionization (ESI). nih.gov The use of this compound as an internal standard would be crucial in such analyses to account for and correct any analytical variability, thus ensuring accurate quantification of the native ergosterol.
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds, including sterols, which are typically derivatized to increase their volatility. traceorganic.comcore.ac.uknih.gov Ergosterol analysis by GC-MS often involves a derivatization step, such as silylation, to form a more thermally stable and volatile compound like ergosterol-TMS. traceorganic.comresearchgate.net
This compound is an ideal internal standard for GC-MS analysis. Its retention time is nearly identical to that of the unlabeled ergosterol, but its mass spectrum is shifted by five mass units. This allows for clear differentiation and accurate quantification using selected ion monitoring (SIM) or multiple reaction monitoring (MRM). The use of an internal standard like this compound is critical for achieving high accuracy and precision, with reported coefficients of variation in the low single digits for similar methods. nih.gov GC-MS methods utilizing internal standards have been developed for the sensitive detection of ergosterol in various matrices, including grain and environmental samples, with low detection limits. core.ac.uknih.gov
Investigating Ergosterol Biosynthesis and Metabolism Using Ergosterol D5
Tracing Sterol Biosynthetic Pathways
The ergosterol (B1671047) biosynthetic pathway is a complex, multi-enzyme process critical for the integrity of fungal cell membranes. mdpi.comwikipedia.org The use of Ergosterol-d5 has been instrumental in dissecting this pathway, allowing researchers to trace the flow of metabolites and understand the impact of genetic or chemical perturbations.
By inhibiting specific enzymes in the ergosterol pathway, scientists can induce the accumulation of substrate sterols and the depletion of downstream products. This compound is used as an internal standard to accurately quantify these changes, thereby clarifying the precise function and importance of each enzyme.
Lanosterol (B1674476) 14α-demethylase (Erg11p/CYP51): This cytochrome P450 enzyme is a primary target for azole antifungal drugs. mdpi.compatsnap.com It catalyzes the removal of the 14α-methyl group from lanosterol, a critical step in the pathway. wikipedia.org Inhibition of Erg11p by azoles like fluconazole (B54011) or itraconazole (B105839) prevents the formation of ergosterol and leads to the buildup of lanosterol and other 14α-methylated sterols, which are toxic to the fungal cell. patsnap.comnih.govmdpi.com The precise measurement of ergosterol depletion, quantified using this compound, is a direct indicator of the inhibitor's efficacy.
Δ5-desaturase (Erg3p): This enzyme introduces a double bond at the C-5 position of the sterol ring structure, a late step in the formation of ergosterol. wikipedia.org Inactivation of Erg3p, for instance through gene mutation, results in the accumulation of ergosta-7,22-dienol and other precursors, while ergosterol becomes undetectable. researchgate.net This blockage can confer resistance to certain antifungal drugs like amphotericin B.
Δ14-reductase (Erg24p) and Δ8→7-isomerase (Erg2p): These enzymes are targeted by morpholine (B109124) antifungals. patsnap.comnih.gov The Δ14-reductase reduces the C14-15 double bond, while the Δ8→7-isomerase catalyzes the shift of a double bond from the C8-C9 position to the C7-C8 position. nih.govnih.gov Inhibition of these enzymes disrupts the pathway, leading to the accumulation of aberrant sterols like ignosterol (B1194617) and a decrease in the final ergosterol product. researchgate.net Quantitative analysis using this compound allows for a detailed assessment of the metabolic disruption caused by morpholine-class inhibitors.
| Enzyme | Gene (S. cerevisiae) | Function | Inhibitors/Consequence of Inactivation | Role of this compound |
|---|---|---|---|---|
| Lanosterol 14α-demethylase | ERG11 | Catalyzes the C-14 demethylation of lanosterol. | Inhibited by azole antifungals (e.g., fluconazole, itraconazole), leading to lanosterol accumulation. patsnap.comresearchgate.net | Accurate quantification of ergosterol depletion to measure inhibitor efficacy. |
| Δ5-desaturase | ERG3 | Introduces the C-5 double bond in the sterol B-ring. wikipedia.org | Inactivation leads to the accumulation of ergosta-7,22-dienol. researchgate.net | Quantifies the absence of ergosterol and accumulation of specific precursors. |
| Δ14-reductase | ERG24 | Reduces the Δ14 double bond of the sterol nucleus. mdpi.com | Inhibited by morpholine antifungals (e.g., amorolfine). patsnap.com | Measures the reduction in final ergosterol product upon inhibition. |
| Δ8→7-isomerase | ERG2 | Isomerizes the Δ8 double bond to the Δ7 position. nih.govnih.gov | Inhibited by morpholine antifungals; inactivation leads to fecosterol (B45770) accumulation. patsnap.com | Aids in quantifying the overall disruption to the pathway and the decrease in ergosterol. |
When a step in the ergosterol biosynthesis pathway is blocked, specific intermediate compounds accumulate. The low substrate specificity of some enzymes in the later stages of the pathway can lead to the formation of a mixture of different ergosterol precursors. mdpi.com Using GC-MS analysis, with this compound as a quantitative standard, researchers can identify and measure these accumulated intermediates. For example, inhibiting Erg11p causes a buildup of 14α-methylated sterols like lanosterol and eburicol. nih.gov Similarly, mutations in the ERG3 gene lead to the accumulation of ergosta-7,22-dienol, ergosta-7-enol, and fecosterol. researchgate.net This detailed analysis of the sterol profile provides a metabolic fingerprint that can pinpoint the specific enzyme being inhibited.
| Inhibited Enzyme/Gene | Accumulating Intermediates | Reference |
|---|---|---|
| Lanosterol 14α-demethylase (ERG11) | Lanosterol, Eburicol, 14α-methyl-fecosterol | nih.gov |
| Δ5-desaturase (ERG3) | Ergosta-7,22-dienol, Ergosta-7-enol, Fecosterol, Episterol | researchgate.net |
| Δ14-reductase (ERG24) & Δ8→7-isomerase (ERG2) | Ignosterol, Lichesterol | researchgate.net |
While eukaryotes share the early stages of sterol synthesis, the pathways diverge, leading to ergosterol in fungi and cholesterol in mammals. mdpi.com This divergence is a cornerstone of antifungal drug development, as enzymes unique to the fungal pathway can be targeted without affecting the human host. researchgate.net For example, the initial sterol precursor in fungi is lanosterol, whereas in the vertebrate cholesterol pathway, it can also be cycloartenol. Key enzymatic differences include sterol 24-C-methyltransferase (ERG6), which adds a methyl group to the sterol side chain in fungi, an action absent in cholesterol synthesis. researchgate.net The final product, ergosterol, differs from cholesterol by the presence of the C24-methyl group and two additional double bonds in the B-ring and side chain. plos.org Using this compound allows researchers to specifically track and quantify the output of the fungal pathway, providing a clear and unambiguous measure of the effects of inhibitors on ergosterol production, distinct from any potential effects on cholesterol metabolism.
Identification of Biosynthetic Intermediates and Their Accumulation
Research into Alternative and Compensatory Pathways
The primary ergosterol biosynthesis pathway is well-documented, but it is not entirely linear or immutable. Under certain conditions, such as genetic mutation or the presence of enzyme inhibitors, fungi can utilize alternative or compensatory metabolic routes to produce viable, albeit different, sterols. Isotopic labeling is crucial for identifying the products of these alternate pathways.
Studies on yeast mutants have been particularly revealing. For instance, when key enzymes in the late stages of ergosterol synthesis are non-functional due to gene mutations, the organism's survival can depend on rerouting metabolism. A mutation in the ERG3 gene, which encodes the C-5 sterol desaturase, prevents the final steps of ergosterol synthesis. This would typically lead to the accumulation of toxic sterols if other enzymes, like the one encoded by ERG11, are inhibited. However, some erg3 mutants can survive by accumulating alternative sterols, such as 14α-methyl fecosterol, which can adequately substitute for ergosterol in the cell membrane, demonstrating a compensatory mechanism. taylorandfrancis.commdpi.com The existence of erg3 mutants that are insensitive to certain sterol synthesis inhibitors suggests that compensatory branches may exist to synthesize functional sterols. nih.govresearchgate.net
Similarly, research has shown that different kingdoms can evolve distinct pathways to arrive at the same final product. While fungi utilize a pathway involving lanosterol as a key intermediate, green algae like Chlamydomonas reinhardtii have been shown to use an alternative pathway that proceeds via cycloartenol. nih.gov By feeding the cells [methyl-2H3]methionine, a deuterated precursor, researchers could track the incorporation of deuterium (B1214612) atoms into the final ergosterol molecule. The specific pattern of deuterium incorporation confirmed a pathway distinct from the fungal route, highlighting nature's metabolic plasticity. nih.gov These studies exemplify how deuterated compounds are used to discover and validate pathways that diverge from the canonical route.
Influence of Environmental Conditions and Genetic Perturbations on Ergosterol Metabolism
The rate and regulation of ergosterol biosynthesis are not static; they are highly responsive to both the external environment and the genetic makeup of the organism. This compound and other labeled tracers are instrumental in quantifying these changes under various experimental conditions.
Oxygen availability is a critical limiting factor for ergosterol synthesis. Several key enzymatic reactions in the pathway, including those catalyzed by squalene (B77637) epoxidase, sterol demethylase, and sterol desaturases, are oxygen-dependent. nih.gov Consequently, under anaerobic (oxygen-free) or hypoxic (low-oxygen) conditions, most fungi, including Saccharomyces cerevisiae, cannot synthesize ergosterol. nih.govnih.gov
To survive, these organisms must switch from synthesis to uptake, importing required sterols from their environment. nih.gov This phenomenon, known as "aerobic sterol exclusion," means that sterol import is repressed when oxygen is present but becomes active when oxygen is absent. nih.gov Isotopic labeling studies, using tracers like radioactively labeled ergosterol, have been fundamental in demonstrating this switch between endogenous production and exogenous uptake. nih.gov
Under hypoxic conditions, yeast can activate transcription factors such as Upc2 and Ecm22, which bind to the promoter regions of ERG genes and increase their expression. nih.gov This response aims to maximize the efficiency of the ergosterol pathway with the limited oxygen available. nih.gov Stable isotope labeling allows researchers to precisely measure the flux through the pathway and determine how these genetic responses translate to actual sterol production under varying oxygen concentrations. microbiologyresearch.org
Directly modifying the genes (ERG genes) that code for biosynthetic enzymes is a powerful strategy to study the ergosterol pathway. By deleting or overexpressing specific genes, researchers can observe the metabolic consequences, such as the accumulation of specific intermediates and changes in the final sterol profile.
Deleting genes essential for the pathway can be lethal unless the fungus is supplied with exogenous ergosterol, often under specific conditions like aerobic growth. nih.govresearchgate.net Mutations in non-essential genes, while not lethal, can lead to significant changes in the composition of the cell membrane and result in altered tolerance to stresses like antifungal drugs. mdpi.comnih.gov
A key example is the interaction between the ERG11 and ERG3 genes. ERG11 encodes the primary target of azole antifungals. Inhibiting its enzyme leads to the buildup of a precursor that ERG3's enzyme converts into a toxic sterol. However, if ERG3 is also deleted, this toxic product is not formed, and the cell instead accumulates a different, non-toxic sterol that can support growth, thus conferring resistance to azole drugs. taylorandfrancis.comtandfonline.com
The use of deuterated precursors in genetically modified yeast strains allows for precise tracking of these altered metabolic flows. For instance, growing modified yeast on a deuterated carbon source leads to the production of fully deuterated sterols. researchgate.netrsc.org Analysis of these heavy sterols by mass spectrometry or NMR spectroscopy can confirm the identity of accumulated intermediates and reveal the site-specific incorporation of deuterium, providing detailed insights into the effects of genetic modifications on the biosynthetic process. researchgate.netrsc.org
Role of Ergosterol D5 in Understanding Fungal Biology and Beyond
Fungal Sterol Evolution and Distribution
While ergosterol (B1671047) is often considered the hallmark "fungal sterol," its distribution across the fungal kingdom is not uniform. plos.org A phylogenetic perspective reveals a fascinating evolutionary trajectory of sterol biosynthesis, with significant variations among different fungal lineages. plos.orgnih.govnih.gov The use of tracer molecules like Ergosterol-d5 can aid in elucidating the metabolic pathways and evolutionary pressures that have led to this diversity.
Phylogenetic Trends in Sterol Composition Across Fungal Lineages
A clear evolutionary trend exists, moving from cholesterol and other Δ5 sterols in the earliest diverging fungal lineages to ergosterol in more recently evolved fungi. plos.orgnih.govnih.govresearchgate.net This suggests that the ability to synthesize ergosterol evolved through a series of progressive steps, with some intermediate sterols becoming the dominant form in certain taxa. nih.gov For instance, cholesterol is the major sterol in some species of Chytridiales, an early-diverging order. nih.gov The most diverse and later-diverging phyla, Ascomycota and Basidiomycota, predominantly feature ergosterol as their main sterol. nih.govresearchgate.net However, even within these large groups, there are notable exceptions. nih.gov
The evolution from more "primitive" sterols like cholesterol to ergosterol was likely driven by specific functional requirements unique to the evolving fungi. researchgate.net The structure of ergosterol, with its two conjugated double bonds in the B-ring, provides antioxidant properties and is optimized for interaction with saturated lipids, which could be advantageous in the varied and often harsh environments fungi inhabit. wikipedia.org
Deviations from Ergosterol as Dominant Sterol in Specific Clades
Several fungal clades deviate from the ergosterol-dominant pattern, highlighting the diverse evolutionary paths of sterol biosynthesis. plos.orgnih.govnih.gov
Zygosporic Fungi : This group shows considerable diversity in sterol composition. While Mucorales primarily produce ergosterol, the Kickxellomycotina (including Dimargaritales, Harpellales, and Kickxellales) predominantly have 22-dihydroergosterol, an intermediate in the ergosterol biosynthesis pathway. nih.govnih.govresearchgate.net The Entomophthorales, another zygosporic lineage, mainly synthesize 24-methyl cholesterol. nih.govnih.gov
Glomeromycota : These arbuscular mycorrhizal fungi are a significant exception, with 24-ethyl cholesterol being their major sterol and a lack of ergosterol. nih.govresearchgate.net This finding has practical implications, as it invalidates the use of ergosterol as a universal biomarker for fungal biomass in certain ecological contexts. plos.orgnih.gov
Rust Fungi (Pucciniales) : Members of this group produce unique sterols, including 24-ethyl cholest-7-enol and 24-ethyl-cholesta-7,24(28)-dienol. nih.govnih.gov
Other Notable Deviations : Brassicasterol is the primary sterol in the Taphrinales and some hypogeous pezizalean species. nih.govnih.gov The opportunistic pathogen Pneumocystis jirovecii is another exception, synthesizing cholesterol instead of ergosterol. nih.govnih.gov
Table 1: Dominant Sterols in Various Fungal Clades
| Fungal Clade | Dominant Sterol(s) |
| Most Ascomycota & Basidiomycota | Ergosterol nih.govresearchgate.net |
| Chytridiales (some species) | Cholesterol nih.gov |
| Mucorales | Ergosterol nih.govnih.gov |
| Kickxellomycotina | 22-dihydroergosterol nih.govnih.gov |
| Entomophthorales | 24-methyl cholesterol nih.govnih.gov |
| Glomeromycota | 24-ethyl cholesterol nih.govnih.gov |
| Pucciniales (Rust Fungi) | 24-ethyl cholest-7-enol, 24-ethyl-cholesta-7,24(28)-dienol nih.govnih.gov |
| Taphrinales | Brassicasterol nih.govnih.gov |
| Pneumocystis jirovecii | Cholesterol nih.govnih.gov |
Investigating Sterol Function in Membrane Dynamics
Ergosterol is a critical component of fungal cell membranes, playing a vital role in maintaining their structural integrity and fluidity. researchgate.netnih.gov By incorporating this compound into fungal cells, researchers can precisely track its distribution and interactions within the membrane, shedding light on its role in various cellular processes.
Membrane Fluidity and Permeability Regulation
Ergosterol is essential for regulating the fluidity and permeability of the fungal plasma membrane. mdpi.comnih.govnih.govresearchgate.netuniprot.org It helps to maintain the structural stability of the cell and acts as a permeability barrier. taylorandfrancis.com Deficiencies in ergosterol biosynthesis can lead to a variety of cellular defects and limit the fungus's ability to adapt to stress. nih.govuniprot.org The presence of ergosterol in the plasma membrane is also crucial for fungal resistance to environmental stresses such as high temperature, osmotic stress, and oxidative stress. mdpi.com
The regulation of ergosterol levels is a tightly controlled process, influenced by the availability of metabolites like sterols, oxygen, and iron, as well as environmental conditions. nih.govuniprot.org This regulation occurs through multiple mechanisms, including transcriptional control, feedback inhibition of enzymes, and changes in the subcellular localization of enzymes involved in its synthesis. nih.govuniprot.org
Lipid Raft Formation and Membrane Organization
Ergosterol, along with sphingolipids, is a key component of lipid rafts in fungal membranes. nih.govfrontiersin.orgmdpi.com These specialized membrane microdomains are enriched in certain lipids and proteins and are thought to play important roles in various cellular processes, including protein sorting, signaling, and membrane trafficking. nih.govfrontiersin.org Ergosterol is considered a better raft-forming sterol than cholesterol. nih.gov
The formation of these sterol-rich domains is crucial for the proper localization and function of many membrane-associated proteins. nih.govmdpi.com For example, the proper association of the plasma membrane H+-ATPase, Pma1, with lipid rafts is important for its trafficking. nih.gov Studies have shown that both the specific structure of ergosterol and the C26 fatty acid on sphingolipids are necessary for their association into functional raft domains. molbiolcell.org The use of this compound in conjunction with advanced imaging techniques can help to visualize the dynamics of these rafts and the role of ergosterol in their formation and maintenance.
Research on Interkingdom Interactions Involving Sterols
Fungal sterols, including ergosterol, can play a role in interactions between fungi and other organisms. nih.gov Farnesol (B120207), an intermediate in the ergosterol biosynthesis pathway in Candida albicans, acts as a quorum-sensing molecule that can influence the behavior of both the fungus and surrounding bacteria. csic.es For instance, farnesol can inhibit the growth and virulence of some bacteria. csic.es
In plant-fungus interactions, ergosterol can act as a microbe-associated molecular pattern (MAMP), triggering defense responses in the plant. nih.gov Studies using deuterated ergosterol have helped to investigate the metabolic changes induced in plant cells upon recognition of this fungal sterol, revealing a reprogramming of metabolic networks related to defense. plos.org
The interaction between fungi and bacteria on surfaces like the human skin can also be influenced by sterol metabolism. For example, the presence of certain bacteria can affect the susceptibility of the cutaneous fungus Malassezia to antifungal drugs that target ergosterol biosynthesis. nih.gov Understanding these complex interkingdom interactions is crucial for developing effective treatments for polymicrobial infections.
Application in Environmental Mycology Studies
This compound, a deuterated form of the principal sterol in most fungi, serves as a critical tool in environmental mycology. Its application as an internal standard significantly enhances the accuracy and reliability of methods designed to measure fungal presence in complex environmental samples.
The quantification of fungal biomass is fundamental to understanding ecological processes, agricultural systems, and indoor environments. Ergosterol is widely accepted as a chemical marker for fungal biomass because it is a primary component of fungal cell membranes and is generally absent in plants and bacteria. nih.govasm.orgcore.ac.uk However, accurately measuring ergosterol in heterogeneous matrices such as soil, house dust, grains, or building materials is challenging due to sample matrix effects and potential losses during extraction and sample preparation. researchgate.netnih.gov
This is where this compound plays a pivotal role. As a stable isotope-labeled internal standard, it has chemical and physical properties nearly identical to the naturally occurring ergosterol being measured. researchgate.net By adding a known quantity of this compound to a sample at the beginning of the analytical process, any loss of the target analyte during extraction, saponification, purification, and derivatization can be precisely corrected. researchgate.netresearchgate.net This approach is particularly effective when coupled with highly sensitive and selective analytical techniques like gas chromatography-mass spectrometry (GC-MS). asm.orgcore.ac.uk
Research has demonstrated the superior performance of isotopically labeled ergosterol over other structural analogue internal standards. For instance, a study on analyzing ergosterol in house dust found that when a ¹³C-labeled ergosterol preparation was used as the internal standard, the average spike recovery was 99.3%. researchgate.netnih.gov In stark contrast, using a different sterol, 7-dehydrocholesterol, as the internal standard resulted in a spike recovery of only 42.4%, highlighting a significant underestimation of the true ergosterol content. researchgate.netnih.gov The use of deuterated or other isotopically labeled standards like this compound is therefore indispensable for obtaining accurate fungal biomass data from diverse environmental matrices. researchgate.netcsic.es
Table 1: Reported Ergosterol Concentrations in Various Environmental Matrices This table presents typical concentration ranges of native ergosterol, the measurement of which is enhanced by using this compound as an internal standard.
| Matrix | Reported Ergosterol Concentration | Source(s) |
|---|---|---|
| Baker's Yeast | ~ 4 mg/g | nih.gov |
| Moldy Bread | Variable, significant levels detected | nih.gov |
| Settled House Dust | 2 to 16.5 µg/g (ng/mg) | asm.org |
| Agricultural Soil | 3.0 to 29.9 mg/kg (top layer) | researchgate.net |
| Dried Goji Fruits | ~ 3.8 µg/g | d-nb.info |
| Pelleted Pig Feeds | Variable, significantly higher in untreated samples | nih.gov |
| Indoor Air | 0.01 to 194 ng/m³ | nih.gov |
Beyond general biomass, ergosterol measurement is a key method for assessing the extent of fungal contamination in various settings, from agriculture to the built environment. core.ac.uknih.gov It is used to evaluate mold infestation in building materials, assess the microbiological quality of grains and feeds, and quantify fungal load in air and dust samples. asm.orgnih.govresearchgate.net A strong correlation has been established between ergosterol content and the level of fungal growth, making it a reliable indicator. nih.gov
The accuracy of these contamination assessments hinges on the analytical method. The use of this compound as an internal standard in GC-MS or liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses provides the necessary precision to quantify fungal contamination reliably. researchgate.netd-nb.info This is crucial for determining whether fungal levels exceed established safety or quality thresholds. For example, in the food industry, ergosterol levels can indicate the potential for mycotoxin production. nih.gov In indoor environmental quality assessments, quantifying ergosterol in dust or air can provide a more comprehensive measure of total fungal exposure (including both viable and non-viable spores and hyphae) than traditional culture-based methods. nih.govijomeh.eu The use of an isotopic standard like this compound ensures that these critical measurements are not skewed by the complex chemical nature of the sample matrix. researchgate.net
Quantification of Fungal Biomass in Various Matrices
Studies of Lipid Droplet Dynamics and Sterol Storage
Lipid droplets (LDs) are dynamic cellular organelles responsible for storing neutral lipids, primarily triacylglycerols and steryl esters. nih.govnih.gov In fungi, excess ergosterol is esterified and sequestered within these droplets. This process is central to maintaining ergosterol homeostasis, which is vital for membrane integrity and function. researchgate.netbu.edu The study of LD dynamics—their formation, growth, and mobilization—provides insight into cellular metabolism, stress response, and pathogenesis.
This compound serves as a powerful tracer for investigating these dynamic processes. By supplying this compound to fungal cells, researchers can use techniques like mass spectrometry to follow its metabolic fate. This stable isotope probing allows for the tracking of deuterated ergosterol as it is incorporated into the plasma membrane, transported to the endoplasmic reticulum for esterification, and ultimately stored in lipid droplets. rsc.orgnih.gov This approach enables the quantitative measurement of the rates of sterol transport and esterification, providing a dynamic view of lipid metabolism that is unattainable with static measurements alone. nih.gov
The esterification of ergosterol to form ergosteryl esters is a key metabolic process catalyzed by acyl-CoA:sterol acyltransferases. nih.gov These esters are the primary storage form of ergosterol and are packed into the core of lipid droplets. nih.gov The regulation of this storage and the subsequent hydrolysis to release free ergosterol are critical for fungal cells to adapt to changing environmental conditions.
Recent studies have highlighted the importance of this pathway in the context of antifungal drug resistance. Aberrant accumulation of ergosteryl esters has been identified as a metabolic signature in azole-resistant strains of pathogenic fungi like Candida albicans. researchgate.netbu.eduresearchgate.net These resistant strains appear to sequester ergosterol in lipid droplets, thereby managing sterol homeostasis differently than susceptible strains.
This compound is an ideal tool for dissecting the kinetics of this pathway. Researchers can use it in pulse-chase experiments to quantify the flux of ergosterol into the ergosteryl ester pool. By comparing the rate of deuterated ergosteryl ester formation in drug-resistant versus drug-susceptible strains, it is possible to pinpoint differences in their sterol storage dynamics. Such studies, which rely on the ability to distinguish the labeled tracer from the endogenous pool, are crucial for understanding the mechanisms of drug resistance and identifying new therapeutic targets within the ergosterol metabolic pathway. researchgate.netresearchgate.net
Table 2: Key Cellular Components in Ergosterol Storage
| Component | Type | Function in Sterol Storage | Source(s) |
|---|---|---|---|
| Ergosterol | Sterol | Precursor for storage; maintains membrane fluidity. | researchgate.net |
| Lipid Droplet (LD) | Organelle | Primary site for neutral lipid and ergosteryl ester storage. | nih.govnih.gov |
| Acyl-CoA:sterol acyltransferases (ASATs) | Enzyme | Catalyze the esterification of ergosterol with a fatty acid. | nih.gov |
| Ergosteryl Ester | Neutral Lipid | The storage form of ergosterol, located in the core of LDs. | nih.govyeastgenome.org |
| Endoplasmic Reticulum (ER) | Organelle | Site of ergosterol synthesis and esterification; LDs bud from the ER. | nih.gov |
Methodological Considerations and Future Directions
Computational Modeling for Metabolic Flux Analysis
Computational modeling has become an indispensable tool for interpreting the complex data generated from isotope labeling experiments and for understanding the intricate network of metabolic reactions within a cell. oup.comdntb.gov.ua
Flux Balance Analysis (FBA) and Isotopic Non-Stationary MFA (INST-MFA)
Flux Balance Analysis (FBA) is a mathematical method used to simulate metabolism in genome-scale models. wikipedia.orgprotocols.io It relies on the assumption of a steady state, where the production and consumption of each metabolite are balanced. wikipedia.orgresearchgate.net FBA can be used to predict the flow of metabolites (fluxes) through the various reactions in a metabolic network, such as the ergosterol (B1671047) biosynthesis pathway. plos.orgresearchgate.net
Isotopically Non-Stationary MFA (INST-MFA) is a more advanced technique that does not require the assumption of an isotopic steady state. researchgate.netnih.gov Instead, it analyzes the time-dependent changes in the isotopic labeling of metabolites to determine metabolic fluxes. researchgate.net This makes INST-MFA particularly well-suited for studying systems that label slowly or for investigating dynamic metabolic responses. nih.gov The method involves solving differential equations that describe the transient labeling patterns and iteratively adjusting flux and pool size parameters to match experimental data. nih.gov
Table 2: Comparison of FBA and INST-MFA
| Feature | Flux Balance Analysis (FBA) | Isotopic Non-Stationary MFA (INST-MFA) |
| Isotopic State | Assumes isotopic steady state. nih.gov | Does not require isotopic steady state; analyzes transient labeling data. researchgate.netnih.gov |
| Experimental Time | Typically requires longer labeling times to reach steady state. researchgate.net | Allows for shorter experimental times. researchgate.net |
| Information Gained | Provides a snapshot of metabolic fluxes under steady-state conditions. researchgate.net | Can provide more detailed information, including reversible exchange fluxes and metabolite pool sizes. nih.gov |
| Applicability | Well-suited for systems that quickly reach isotopic equilibrium. | Ideal for systems with large intermediate pools, pathway bottlenecks, or for studying dynamic changes. nih.gov |
Software Tools for Data Integration and Flux Calculation
A variety of software tools have been developed to facilitate the complex calculations involved in metabolic flux analysis. mdpi.com These tools assist in model construction, data integration, and the calculation of metabolic fluxes from isotope labeling data. bio.toolsoup.com
For ¹³C-based MFA, software suites like 13CFLUX2 provide a comprehensive platform for designing experiments and evaluating labeling data. oup.com Other tools such as OpenFLUX , FiatFlux , and INCA are also widely used in the field. mdpi.comrsc.org Many of these tools are designed to handle the large datasets generated by modern analytical techniques and can perform complex calculations required for both steady-state MFA and INST-MFA. mdpi.comoup.com For instance, Flux-P is a workflow-based tool that automates and standardizes ¹³C-based metabolic flux analysis, building upon software like FiatFlux. mdpi.com
Challenges and Limitations in Deuterated Sterol Research
Despite the power of using deuterated sterols like Ergosterol-d5 in metabolic research, there are several challenges and limitations that researchers must navigate.
A significant challenge in deuterated sterol research is the potential for kinetic isotope effects. acs.org The heavier mass of deuterium (B1214612) compared to protium (B1232500) can lead to slower reaction rates for enzymatic reactions that involve the cleavage of a carbon-deuterium bond. acs.orgnih.gov This can alter the metabolic flux through a pathway and potentially lead to the accumulation of intermediates. acs.org
Furthermore, the synthesis of site-specifically labeled deuterated sterols can be synthetically challenging. arkat-usa.org Steroids are complex molecules with many non-functionalized carbon atoms, making the precise introduction of deuterium at specific positions a difficult task. arkat-usa.org
Another limitation is the potential for discrepancies in inter-laboratory measurements of sterols. nih.gov To address this, there is a need for the development and adoption of standardized methods and quality assessment schemes to ensure the comparability of data across different studies. nih.gov Additionally, the chromatographic separation of different sterol isomers can be challenging, which is a critical consideration for accurate quantification and analysis. nih.gov
Finally, the incorporation of deuterium can affect the chromatographic properties of the labeled molecules, leading to shifts in retention times compared to their unlabeled counterparts. asm.org This requires careful analysis and consideration during data processing to ensure accurate identification and quantification. asm.org
Cost and Synthesis Complexity
One common strategy for producing isotopically labeled ergosterol involves growing microorganisms, such as the yeast Pichia pastoris or Saccharomyces cerevisiae, on a medium containing a labeled precursor like ¹³C D-glucose or in a deuterated environment. nih.govnih.gov While this biosynthetic approach can produce uniformly labeled ergosterol, the cost of the labeled starting materials can be substantial. nih.govnih.gov For instance, producing ¹³C-labeled ergosterol for use as an internal standard in gas chromatography/mass spectrometry (GC/MS) analysis required growing Saccharomyces Cerevisiae on ¹³C D-glucose. nih.gov Similarly, uniformly ¹³C-labeled ergosterol was purified from Pichia pastoris cells grown on labeled methanol. nih.gov
Chemical synthesis offers more control over the specific positions of the deuterium labels but often involves complex and sometimes harsh reaction conditions. google.comarkat-usa.org For example, the synthesis of some deuterated sterols requires the protection of certain functional groups while others are being modified, followed by deprotection steps, which can be inefficient and lead to lower yields. google.com The complexity and cost associated with both biosynthetic and chemical synthesis methods are significant factors that researchers must consider when planning studies involving this compound.
Table 1: Comparison of Synthesis Methods for Labeled Ergosterol
| Synthesis Method | Advantages | Disadvantages | Key Considerations |
|---|---|---|---|
| Biosynthesis | Can produce uniformly labeled compounds. nih.govnih.gov | High cost of labeled precursors. nih.gov Potential for incomplete labeling. | Choice of microorganism and growth conditions. rsc.orgill.eu |
| Chemical Synthesis | Precise control over label position. arkat-usa.org | Multi-step processes can be lengthy and have low yields. google.comarkat-usa.org Requires specialized chemical expertise. | Availability of starting materials and complexity of reaction pathways. google.com |
Potential for Isotope Effects in Biological Systems
When using deuterated compounds like this compound in biological studies, it is essential to consider the potential for kinetic isotope effects (KIEs). The KIE refers to the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. Deuterium is heavier than hydrogen, and the C-D bond is stronger than the C-H bond. This difference can lead to slower reaction rates for processes that involve the breaking of a carbon-deuterium bond.
In the context of sterol metabolism, many enzymatic reactions involve the cleavage of C-H bonds. nih.gov If this compound is used as a tracer to study these pathways, the presence of deuterium at a reaction site could slow down the enzymatic conversion, leading to an accumulation of the deuterated substrate and a reduced formation of the product compared to the non-deuterated counterpart. This could potentially lead to misinterpretation of metabolic flux data. For instance, deuterated molecules have been noted to exhibit kinetic differences in activity for new pharmaceuticals. rsc.org
While mass spectrometry can easily distinguish between deuterated and non-deuterated analogues, it is crucial to be aware that the observed metabolic fate of this compound might not perfectly mirror that of endogenous ergosterol. rsc.orgyoutube.com The extent of the isotope effect will depend on the specific enzymatic step and the position of the deuterium label. Therefore, careful consideration and, if possible, quantification of any potential KIEs are necessary for the accurate interpretation of results from studies using this compound. researchgate.net
Emerging Technologies and Multi-Omics Integration for Comprehensive Sterol Pathway Analysis
The field of sterol analysis is rapidly advancing, driven by new technologies and the integration of multiple "omics" disciplines. These advancements are paving the way for a more comprehensive understanding of the complex roles of sterols in biological systems.
Emerging Analytical Technologies:
Advanced analytical techniques are enhancing the sensitivity and resolution of sterol analysis.
Mass Spectrometry (MS): Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are central to sterol analysis, offering high sensitivity and specificity for identifying and quantifying sterols and their metabolites. metwarebio.comcreative-proteomics.com Recent developments, such as ion-mobility spectrometry (iMS), are providing even greater resolution, allowing for the separation of sterols with very similar chemical properties. nih.gov
Shotgun Lipidomics: This high-throughput approach uses direct infusion of lipid extracts into a mass spectrometer, enabling comprehensive and quantitative analysis of a wide range of lipid species, including sterols. d-nb.info
High-Resolution Imaging: Techniques like fluorescence microscopy and super-resolution microscopy allow for the visualization of sterol distribution within cellular membranes, providing spatial context to quantitative data obtained from mass spectrometry. creative-proteomics.com
Multi-Omics Integration:
For example, an integrated transcriptomics and lipidomics analysis in Drosophila revealed that ergosterol is required for host defense against bacterial infection, highlighting a link between lipid metabolism and innate immunity. nih.gov Multi-omics approaches can help to:
Identify key regulatory genes and proteins in the ergosterol biosynthesis pathway. mdpi.commdpi.com
Uncover novel metabolic pathways and interactions involving sterols. nih.gov
Develop predictive models for how perturbations in sterol metabolism might affect cellular function and disease states. nih.gov
The use of this compound as a tracer in these multi-omics studies can provide dynamic information about the flow of metabolites through the sterol pathway, further enhancing our understanding of its regulation and function. Web-based tools and software platforms are also being developed to facilitate the integration and analysis of multi-omics data, making these powerful approaches more accessible to the broader research community. nih.govmdpi.comacs.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Ergosterol |
| Cholesterol |
| 7-dehydrocholesterol |
| Lanosterol (B1674476) |
| Squalene (B77637) |
| Farnesyl pyrophosphate |
| Acetyl-CoA |
| Mevalonate |
| 22,23-dihydrobrassicasterol |
| 24-methylenecholesterol |
| 7-oxocholesterol |
| Cholestane-3β,5α,6β-triol |
| 3β-hydroxycholestan-5,6-epoxide |
| Dendrogenin A |
| 3β,5α,6β-trihydroxycholanoic acid |
| Vitamin D3 |
| Calcifediol |
| 3β-tert-Butyldimethylsilyloxy-22-hydroxy-23,24-bisnorchola-5,7-diene |
Q & A
Q. What experimental design considerations are critical for using Ergosterol-d5 as an internal standard in fungal lipidomics?
Methodological Answer:
- Use a deuterated internal standard (this compound) to account for matrix effects and instrument variability. Calibration curves should span the expected physiological concentration range of ergosterol in fungal samples.
- Include quality controls (QCs) to validate recovery rates (80–120%) and ensure minimal isotopic interference .
- Document extraction protocols (e.g., Folch or Bligh-Dyer methods) with solvent ratios and centrifugation parameters to ensure reproducibility .
Q. How can researchers validate the purity and stability of this compound in long-term studies?
Methodological Answer:
- Perform nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm isotopic enrichment (>98% deuterium at specified positions).
- Monitor stability under storage conditions (e.g., −80°C vs. −20°C) using accelerated degradation studies and Arrhenius modeling to predict shelf life .
- Compare retention times and fragmentation patterns with non-deuterated ergosterol via LC-MS/MS to detect degradation byproducts .
Q. What are the best practices for integrating this compound into fungal growth inhibition assays?
Methodological Answer:
- Co-culture fungi with this compound and antifungal agents (e.g., azoles) to study membrane disruption mechanisms.
- Quantify ergosterol depletion via gas chromatography (GC) or LC-MS/MS, normalizing data to cell biomass (e.g., dry weight or CFU counts).
- Include negative controls (no drug) and positive controls (known inhibitors like amphotericin B) to validate assay sensitivity .
Advanced Research Questions
Q. How should researchers address contradictory data in this compound-based studies, such as inconsistent recovery rates across laboratories?
Methodological Answer:
- Conduct inter-laboratory comparisons using standardized protocols (e.g., ISO/IEC 17025) to identify variability sources (e.g., extraction efficiency, column aging).
- Apply mixed-effects models to statistically analyze batch-to-batch differences in this compound purity or instrument calibration drift .
- Use alternative internal standards (e.g., Ergosterol-¹³C₃) for cross-validation in cases of suspected deuterium exchange .
Q. What isotopic effects might arise when using this compound in in vivo fungal studies, and how can they be mitigated?
Methodological Answer:
- Monitor kinetic isotope effects (KIEs) in enzymatic processes (e.g., sterol Δ²⁴-methyltransferase) via time-resolved metabolomics.
- Compare growth rates of fungi cultured with this compound vs. non-deuterated ergosterol under controlled conditions (e.g., pH, temperature).
- Use computational modeling (e.g., density functional theory) to predict deuterium-induced steric hindrance in membrane protein interactions .
Q. How can multi-omics approaches enhance the interpretation of this compound tracer data in fungal pathogenesis studies?
Methodological Answer:
- Combine lipidomics (this compound quantification) with transcriptomics (RNA-seq of ergosterol biosynthesis genes) to identify regulatory feedback loops.
- Apply stable isotope-resolved metabolomics (SIRM) to track deuterium incorporation into downstream metabolites (e.g., lanosterol, zymosterol).
- Validate findings with CRISPR-Cas9 knockout strains of key enzymes (e.g., ERG11) to confirm mechanistic links .
Methodological Frameworks
- For Experimental Replication : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies with clear hypotheses and statistically powered sample sizes .
- For Data Contradictions : Use PICOT (Population, Intervention, Comparison, Outcome, Time) to isolate variables causing discrepancies, such as fungal strain heterogeneity or extraction protocol differences .
- For Isotopic Studies : Adopt PEO (Population, Exposure, Outcome) to structure investigations into deuterium’s biological effects, ensuring controls match the fungal species and growth phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
